molecular formula C8H10N2O2 B098298 Ethyl 5-aminopyridine-3-carboxylate CAS No. 17285-76-6

Ethyl 5-aminopyridine-3-carboxylate

Cat. No.: B098298
CAS No.: 17285-76-6
M. Wt: 166.18 g/mol
InChI Key: VKVSFDPQJVUTAM-UHFFFAOYSA-N
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Description

Ethyl 5-aminopyridine-3-carboxylate is a chemical compound with the molecular formula C8H10N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-aminopyridine-3-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl nicotinate with ammonia, followed by reduction. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as ethanol .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the use of catalysts to enhance the reaction rate and yield. The compound is then purified through crystallization or distillation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-aminopyrid

Biological Activity

Ethyl 5-aminopyridine-3-carboxylate (EAPC) is a pyridine derivative that has garnered attention due to its potential biological activities. This compound, characterized by its molecular formula C8H10N2O2C_8H_{10}N_2O_2 and a molar mass of approximately 166.18 g/mol, features an amino group and a carboxylate ester, which are critical for its pharmacological properties. This article reviews the biological activity of EAPC, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

EAPC's structure is pivotal to its biological function. The compound comprises a pyridine ring with an amino group at the 5-position and a carboxylate ester at the 3-position, which influences its solubility and reactivity. Below is a comparison of EAPC with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 5-amino-6-methylpyridine-3-carboxylate C9H12N2O2Contains an additional methyl group; potential for different biological activity.
5-Aminopyridine-3-carboxylic acid C7H8N2O2Lacks the ethyl ester; more polar, potentially differing solubility and reactivity.
Ethyl 4-amino-pyridine-3-carboxylate C8H10N2O2Different position of amino group; alters reactivity and interaction profiles.

Biological Activities

Research indicates that EAPC exhibits a range of biological activities, including:

While there is no specific mechanism of action identified for EAPC itself, its structural components suggest potential interactions with various biological targets:

  • Enzyme Inhibition : Interaction studies indicate that EAPC may inhibit specific enzymes relevant to disease processes, which could contribute to its pharmacological effects.
  • Binding Affinity : Investigations into binding affinity with metabolic enzymes have shown promising results, suggesting that EAPC could modulate metabolic pathways.

Case Studies

Several studies have explored the biological activities of compounds related to EAPC:

  • Study on Antimicrobial Properties : A study investigating various aminopyridine derivatives found that certain compounds exhibited strong antibacterial activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics based on EAPC-like structures.
  • Anti-inflammatory Research : Another research effort focused on derivatives similar to EAPC demonstrated their ability to reduce inflammatory markers in vitro and in vivo models, suggesting that these compounds could be further developed for therapeutic use in inflammatory diseases .
  • Antiparasitic Investigations : Research into aminopyridine derivatives revealed significant activity against parasites responsible for diseases like malaria and Chagas disease, indicating that EAPC might also be effective in this domain .

Properties

IUPAC Name

ethyl 5-aminopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-12-8(11)6-3-7(9)5-10-4-6/h3-5H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVSFDPQJVUTAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358705
Record name ethyl 5-aminopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17285-76-6
Record name ethyl 5-aminopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Aminonicotinic acid (2.2 g) (Bachman and Micucci, J. Amer. Chem. Soc. 70 (1948) 2381) in ethanol (20 ml) was ice-cooled, saturated with HCl gas and refluxed 4 hours. The mixture was concentrated to low volume and partitioned between EtOAc (100 ml) and saturated NaHCO3 solution (100 ml). The organic phase was washed with further aqueous NaHCO3, dried and evaporated to leave the title compound as a white solid (1.34 g). M.S. (+ve ion chemical ionisation) m/z 167 (MH+,100%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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